molecular formula C18H23N5O B12233276 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one

Cat. No.: B12233276
M. Wt: 325.4 g/mol
InChI Key: JMRGDYBUNRAOBV-UHFFFAOYSA-N
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Description

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazolo ring fused to a pyridazine ring, and a piperidine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition: : The compound may act as an inhibitor of specific enzymes involved in various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.

  • Receptor Binding: : The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to various biological effects. This mechanism is relevant to its potential anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

  • 1,2,4-Triazolo[3,4-b]pyridazines: : These compounds share the triazolopyridazine core but may have different substituents. They are also studied for their potential biological activities.

  • Piperidine Derivatives: : Compounds with a piperidine moiety are of interest in medicinal chemistry due to their diverse biological activities. The presence of the piperidine ring in this compound contributes to its unique properties.

  • Cyclopropyl-Substituted Compounds: : The cyclopropyl group is known for its ability to modulate the biological activity of compounds. Similar compounds with cyclopropyl substituents are studied for their potential therapeutic applications.

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pent-4-en-1-one

InChI

InChI=1S/C18H23N5O/c1-2-3-4-17(24)22-11-9-14(10-12-22)18-20-19-16-8-7-15(13-5-6-13)21-23(16)18/h2,7-8,13-14H,1,3-6,9-12H2

InChI Key

JMRGDYBUNRAOBV-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)C2=NN=C3N2N=C(C=C3)C4CC4

Origin of Product

United States

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